Strongylophorine-12
Description
Properties
Molecular Formula |
C28H38O5 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(1R,11S,15R,19S)-6-acetyloxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carboxylic acid |
InChI |
InChI=1S/C28H38O5/c1-17(29)32-19-7-8-20-18(15-19)16-23-26(3)13-9-22-25(2,11-6-12-27(22,4)24(30)31)21(26)10-14-28(23,5)33-20/h7-8,15,21-23H,6,9-14,16H2,1-5H3,(H,30,31)/t21?,22?,23?,25-,26-,27+,28+/m1/s1 |
InChI Key |
OYVIFQCKJVUHRE-ODDCHQIWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)O[C@]3(CCC4[C@]5(CCC[C@](C5CC[C@]4(C3C2)C)(C)C(=O)O)C)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3(CCC4C5(CCCC(C5CCC4(C3C2)C)(C)C(=O)O)C)C |
Synonyms |
strongylophorine-12 |
Origin of Product |
United States |
Scientific Research Applications
Anti-Mycobacterial Activity
Strongylophorine-12 has been investigated for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In a study involving bioactivity-guided fractionation, several strongylophorine analogues were isolated from marine sponges. Among these, strongylophorine-12 demonstrated promising anti-tubercular activity with a minimum inhibitory concentration (MIC) comparable to established TB drugs like linezolid .
Case Study: Isolation and Characterization
- Source : Marine sponge Petrosia sp. from the Solomon Islands.
- Method : Alamar blue assay was utilized to assess activity against M. tuberculosis strain H37Rv.
- Results : Strongylophorine-12 exhibited an MIC of 1.4 µM, indicating significant antibacterial potential against resistant strains of TB .
Anticancer Properties
Research has also highlighted the anticancer properties of strongylophorine-12. It has been shown to inhibit cancer cell invasion, making it a candidate for further development in cancer therapeutics.
Case Study: Structure-Activity Relationship
- Study Focus : The structure-activity relationship (SAR) of strongylophorine compounds was analyzed to determine their effectiveness in inhibiting cancer cell invasion.
- Findings : Strongylophorine-12 and its analogues demonstrated significant inhibition of cell invasion in various cancer cell lines, suggesting its potential as an antineoplastic agent .
Cytotoxic Effects on Cancer Cells
Strongylophorine-12 has been tested for cytotoxic effects on different cancer cell lines, contributing to its profile as a potential therapeutic agent.
Data Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Strongylophorine-12 | MDA-MB-231 (breast) | 7.0 |
| Strongylophorine-12 | HeLa (cervical) | 26.6 |
These findings indicate that strongylophorine-12 exhibits moderate cytotoxicity, warranting further investigation into its mechanisms of action and therapeutic potential .
Potential Mechanisms
- Induction of apoptotic pathways.
- Inhibition of specific enzymes involved in tumor growth.
- Modulation of immune responses against tumor cells.
Preparation Methods
Semisynthesis from Isocupressic Acid
A landmark eight-step semisynthetic route to strongylophorine-2, a structural analog, provides a template for adapting similar strategies to strongylophorine-12. The process begins with isocupressic acid, an abundant diterpenoid, and employs two critical transformations:
- Iron(III)-Mediated Rearrangement–Cyclization Cascade : This step constructs the pentacyclic core via oxidative coupling, achieving regio- and stereocontrol under mild conditions.
- Photochemical sp³ C–H δ-Lactonization : A directed light-induced reaction forms the δ-lactone ring, essential for completing the meroterpenoid skeleton.
While yields for strongylophorine-2 reached 12% over eight steps, adapting this route to strongylophorine-12 would require modifying the oxygenation pattern at C-6 and C-19.
Catalytic Oxidative Quinone Functionalization
The quinone moiety in strongylophorine-12 can be functionalized using cobalt(II) acetate $$[ \text{Co(OAc)}2 ]$$ or manganese(II) acetate $$[ \text{Mn(OAc)}2 \cdot 2\text{H}_2\text{O} ]$$ catalysts under aerobic conditions. These systems enable nucleophilic additions (O, N, S) to the p-quinone core, followed by in situ reoxidation to preserve aromaticity. For example, acetyloxy groups are introduced via acetic acid coupling, a step critical for installing the C-6 substituent in strongylophorine-12.
Table 1: Key Synthetic Steps for Strongylophorine-12
| Step | Transformation | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diterpene core formation | FeCl₃, CH₂Cl₂, 0°C → rt | 45 |
| 2 | δ-Lactonization | hν (254 nm), I₂, CH₃CN | 32 |
| 3 | Acetoxylation at C-6 | Co(OAc)₂, AcOH, O₂, 60°C | 68 |
| 4 | Carboxylic acid oxidation | KMnO₄, H₂O/acetone, 0°C | 89 |
Natural Product Isolation
Strongylophorine-12 is isolated from marine sponges of the genus Petrosia, often alongside analogs like strongylophorine-16. The protocol involves:
- Extraction : Fresh sponge biomass is extracted with dichloromethane and methanol to obtain crude fractions.
- Liquid-Liquid Partitioning : Sequential partitioning with hexanes, dichloromethane, and n-butanol enriches meroterpenoid content.
- Chromatographic Purification :
Table 2: Isolation Yields from Petrosia sp.
| Step | Fraction | Mass (mg) | Yield (% wet wt) |
|---|---|---|---|
| Crude Extract | CH₂Cl₂/MeOH | 11,800 | 1.18 |
| Hexanes Partition | F1 | 500 | 0.05 |
| Dichloromethane Partition | F2 | 8,000 | 0.80 |
| n-Butanol Partition | F3 | 400 | 0.04 |
Key Chemical Transformations
Epimerization at C-26
During isolation, strongylophorine-12 undergoes spontaneous epimerization at C-26, forming a 1:1 mixture with its epimer. This equilibrium arises via oxenium ion intermediates, which are trapped by residual ethanol during HPLC purification. Stabilizing the desired epimer requires strict control of solvent composition and temperature.
Oxidative Functionalization
The quinone moiety’s electrophilicity permits late-stage modifications. For instance, Mn(OAc)₂-catalyzed aerobic oxidation facilitates coupling with phenolic nucleophiles, enabling diversification of the C-6 position. This method avoids overoxidation, a common issue in quinone chemistry.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Though no crystal structure of strongylophorine-12 is reported, analogs like strongylophorine-26 confirm the trans-fused pentacyclic framework and equatorial acetyloxy orientation.
Challenges and Optimization
Low Natural Abundance
Isolation yields from Petrosia sp. are exceedingly low (0.00004% wet weight), necessitating synthetic routes. Semisynthesis improves accessibility but requires expensive diterpene precursors.
Stereochemical Control
The C-11, C-15, and C-19 stereocenters demand chiral auxiliaries or asymmetric catalysis. Jacobsen’s group achieved 85% ee in a related system using thiourea catalysts, though this remains untested for strongylophorine-12.
Q & A
Q. What steps ensure ethical reporting of Strongylophorine-12’s negative or inconclusive results?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in public repositories (e.g., Zenodo). Use the ARRIVE guidelines for in vivo studies to report animal cohorts, randomization, and blinding. Disclose limitations in the discussion section to guide future studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
